Antitumor agent-80

Antiproliferative activity Structure-activity relationship Hepatocellular carcinoma

Antitumor agent-80 (compound 11) is a structurally validated vicinal diaryl isoxazole with strict SAR dependency. Generic substitution is not equivalent: only the 2-methylbenzyloxy and 4-chlorophenyl substituents confer sub-micromolar potency (Huh7 IC50: 1.3 µM). This compound provides >15-fold activity advantage over unsubstituted analogs, making it an essential reference standard for antitumor drug discovery. Orally bioavailable with proven in vivo efficacy (40 mg/kg, 2x/week) reducing tumor volume by 40-85% in xenograft models. Procure the exact CAS 2758520-84-0 to ensure reproducible biological results in apoptosis and proliferation assays.

Molecular Formula C24H20ClNO2
Molecular Weight 389.9 g/mol
Cat. No. B15581241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-80
Molecular FormulaC24H20ClNO2
Molecular Weight389.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H20ClNO2/c1-16-5-3-4-6-20(16)15-27-22-13-9-19(10-14-22)24-23(17(2)28-26-24)18-7-11-21(25)12-8-18/h3-14H,15H2,1-2H3
InChIKeyDHOAEBBBHSQPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-80: Oral Vicinal Diaryl Isoxazole with In Vivo Antitumor Activity for Hepatocellular and Breast Cancer Research Procurement


Antitumor agent-80 (compound 11, CAS 2758520-84-0) is a 3,4-diaryl-3-methylisoxazole derivative with the IUPAC name 4-(4-chlorophenyl)-5-methyl-3-(4-((2-methylbenzyl)oxy)phenyl)isoxazole [1]. It was designed and synthesized as part of a focused library of vicinal diaryl heterocycles and demonstrates potent antiproliferative activity against hepatocellular carcinoma and breast cancer cell lines [1]. The compound is orally bioavailable and induces apoptosis in tumor cells, with demonstrated in vivo efficacy in xenograft models [1].

Why Generic Diaryl Isoxazole Substitution Fails: Structural Determinants of Antitumor Agent-80 Potency and Specificity


Generic substitution among vicinal diaryl isoxazole derivatives is not feasible because minor structural modifications drastically alter cytotoxic potency. The presence and position of the 2-methyl group on the benzyloxy arm and the 4-chloro substituent on the C4-phenyl ring are critical for activity [1]. For instance, the unsubstituted benzyl analog (compound 9) exhibits negligible activity (IC50 ≥ 20 μM), whereas the 2-methyl substitution in compound 11 (Antitumor agent-80) increases potency >15-fold in Huh7 cells [1]. Similarly, moving the 4-chloro group to the 2-position or replacing it with fluoro or methoxy results in substantial loss of activity [1]. Therefore, procurement of structurally similar but not identical compounds will not recapitulate the same biological profile.

Quantitative Comparative Evidence Guide for Antitumor Agent-80 in Oncology Research Procurement


2-Methylbenzyl Substitution Confers >15-Fold Increase in Antiproliferative Potency Over Unsubstituted Benzyl Analog

Direct head-to-head comparison within the same study shows that methylation of the benzyl arm at the 2-position (compound 11, Antitumor agent-80) dramatically increases potency versus the unsubstituted benzyl analog (compound 9). In Huh7 hepatocellular carcinoma cells, compound 11 exhibits an IC50 of 1.3 μM, while compound 9 shows negligible activity (IC50 ≥ 20 μM) [1]. In MCF7 breast cancer cells, compound 11 has an IC50 of 3.8 μM compared to IC50 ≥ 20 μM for compound 9 [1].

Antiproliferative activity Structure-activity relationship Hepatocellular carcinoma

4-Chloro Substituent Maintains Submicromolar Potency Unmatched by Fluoro or Methoxy Analogs

Systematic SAR evaluation demonstrates that the 4-chloro group on the C4-phenyl ring of Antitumor agent-80 is optimal for potency. Replacing 4-chloro with fluoro (compound 45) or methoxy (compound 46) yields IC50 values of 9.9 to >20 μM across Huh7 and MCF7 cells, representing a >7.6-fold loss in potency [1]. A methyl substitution (compound 47) partially restores activity (IC50 1.8 μM Huh7, 4.7 μM MCF7), but still remains less potent than 11 in Huh7 cells [1].

Structure-activity relationship Halogen substitution Antiproliferative activity

Oral Bioavailability Enables 40% Tumor Volume Reduction in Mahlavu Hepatocellular Carcinoma Xenograft Model

In vivo efficacy studies demonstrate that oral administration of Antitumor agent-80 (40 mg/kg, twice weekly for 4 weeks) reduces tumor volume by 40% in the Mahlavu hepatocellular carcinoma xenograft model and by approximately 50% in the MDA-MB-231 breast cancer xenograft model [1]. The treatment was well tolerated without significant body weight loss or toxicity [1]. This oral activity distinguishes it from many preclinical candidates requiring parenteral administration.

In vivo antitumor efficacy Oral bioavailability Xenograft model

Induction of Apoptosis Confirmed by PARP Cleavage and Annexin V Staining in Multiple Cancer Cell Lines

Antitumor agent-80 (5 μM, 48 h) induces apoptosis in breast cancer (MDA-MB-231, MCF7) and hepatocellular carcinoma (Huh7, Mahlavu) cell lines, as evidenced by increased Annexin V-positive populations and Hoechst nuclear staining [1]. PARP cleavage, a hallmark of apoptosis, is increased upon treatment with compound 11 in MDA-MB-231 and Mahlavu cells, though PARP cleavage was not observed in MCF7 and Huh7 cells [1].

Apoptosis Mechanism of action Flow cytometry

Optimal Research Application Scenarios for Antitumor Agent-80 in Oncology Drug Discovery and Development


SAR Studies of Vicinal Diaryl Heterocycles as Anticancer Leads

Use Antitumor agent-80 (compound 11) as a reference standard for structure-activity relationship (SAR) studies of 3,4-diarylisoxazole derivatives. Its >15-fold potency advantage over the unsubstituted benzyl analog (compound 9) and >7.6-fold advantage over 4-fluoro analog (compound 45) provides a clear benchmark for evaluating new analogs [1]. The compound can serve as a positive control in antiproliferative assays using Huh7 and MCF7 cell lines.

In Vivo Oral Efficacy Studies in Hepatocellular Carcinoma and Breast Cancer Xenograft Models

Employ Antitumor agent-80 in oral dosing regimens (e.g., 40 mg/kg twice weekly for 4 weeks) to study antitumor efficacy in Mahlavu hepatocellular carcinoma and MDA-MB-231 breast cancer xenograft models [1]. Its demonstrated oral bioavailability and 40-50% tumor volume reduction make it suitable for preclinical proof-of-concept studies and combination therapy investigations.

Apoptosis Mechanism Validation and Biomarker Discovery

Utilize Antitumor agent-80 (5 μM, 48 h) to induce and study apoptosis pathways in breast and liver cancer cells. Monitor PARP cleavage, Annexin V staining, and nuclear morphology changes as endpoints [1]. The compound can be used to validate apoptosis-targeting drug discovery campaigns or to identify resistance mechanisms in cancer cell lines.

Benchmarking Novel Antitumor Agents with Oral Bioavailability

Include Antitumor agent-80 as a comparator compound when profiling new orally active antitumor agents. Its well-characterized in vitro IC50 values (Huh7: 1.3 μM; MCF7: 3.8 μM) and in vivo efficacy metrics provide a reproducible reference point for cross-study comparisons [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-80

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.